Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate

描述

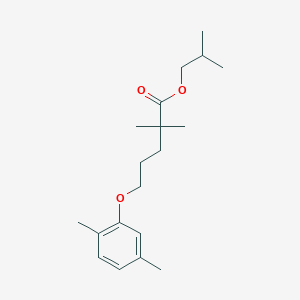

Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate is a chemical compound with the molecular formula C19H30O3. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is structurally related to gemfibrozil, a well-known hypolipidemic agent used to reduce cholesterol and triglyceride levels in the blood .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate typically involves the esterification of 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid with isobutanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product .

化学反应分析

Hydrolysis to Gemfibrozil

The ester undergoes hydrolysis to produce 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid (gemfibrozil). This reaction is typically catalyzed by sulfuric acid in methanol:

| Reaction Parameter | Value | Source |

|---|---|---|

| Catalyst | Concentrated HSO | |

| Solvent | Methanol | |

| Temperature | Reflux (60–70°C) | |

| Reaction Time | 16 hours | |

| Yield (Gemfibrozil) | 75–85% |

Stability Under Basic Conditions

The ester demonstrates stability in basic media, enabling its use in further functionalization. For example, it resists saponification under mild alkaline conditions (e.g., NaCO in methanol), preserving the ester moiety during reactions with nucleophiles .

Comparative Analysis of Synthetic Routes

The choice of starting ester significantly impacts yields:

| Starting Ester | Alkylating Agent | Intermediate Yield | Final Ester Yield | Source |

|---|---|---|---|---|

| Isobutyl isobutyrate | 1-Bromo-3-chloropropane | 94% | 83% | |

| Methyl isobutyrate | 1-Bromo-3-chloropropane | 81% | 76% |

Isobutyl derivatives outperform methyl esters due to better solubility and reduced steric hindrance during alkylation .

科学研究应用

Pharmacological Properties

Gemfibrozil is classified as a fibrate, a class of medications primarily used to lower triglyceride levels and increase high-density lipoprotein (HDL) cholesterol. The compound works by activating peroxisome proliferator-activated receptor alpha (PPAR-α), which plays a crucial role in lipid metabolism. This activation leads to several beneficial effects:

- Reduction of Triglycerides : Gemfibrozil significantly lowers triglyceride levels by decreasing hepatic production and increasing clearance.

- Increase in HDL Cholesterol : The compound elevates HDL cholesterol levels, which is associated with a reduced risk of cardiovascular diseases.

- Lowering of Low-Density Lipoprotein (LDL) : It also helps in reducing LDL cholesterol levels, contributing to overall cardiovascular health .

Clinical Applications

Gemfibrozil's primary clinical application is in the treatment of dyslipidemia, particularly in patients who are at risk for cardiovascular events due to elevated triglycerides and low HDL levels. Key studies and findings include:

- Cardiovascular Risk Reduction : Research indicates that gemfibrozil can reduce the risk of coronary heart disease by effectively managing lipid profiles. A notable study demonstrated that patients treated with gemfibrozil had a significant reduction in cardiovascular events compared to those who did not receive treatment .

- Combination Therapy : Gemfibrozil is often used in conjunction with statins or other lipid-lowering agents to enhance therapeutic outcomes. However, caution is advised due to potential interactions that may increase the risk of statin-related side effects .

Safety and Side Effects

While gemfibrozil is effective, it is not without side effects. Common adverse reactions include:

- Gastrointestinal disturbances (nausea, diarrhea)

- Myopathy and rhabdomyolysis, especially when combined with statins

- Liver enzyme elevations

Regular monitoring of liver function tests is recommended during treatment .

Research Studies and Case Reports

Several studies have been conducted to evaluate the efficacy and safety profile of gemfibrozil:

作用机制

The mechanism of action of Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate involves the activation of peroxisome proliferator-activated receptor-alpha (PPARα). This activation leads to alterations in lipid metabolism, including increased high-density lipoprotein (HDL) levels, decreased low-density lipoprotein (LDL) levels, and enhanced clearance of triglycerides from the bloodstream . The compound’s molecular targets include various enzymes and proteins involved in lipid metabolism pathways .

相似化合物的比较

Similar Compounds

Gemfibrozil: A hypolipidemic agent with a similar structure and mechanism of action.

Fenofibrate: Another fibrate class drug used to reduce cholesterol and triglyceride levels.

Clofibrate: An older fibrate drug with similar lipid-lowering effects.

Uniqueness

Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate is unique due to its specific ester functional group, which may confer different pharmacokinetic properties compared to other fibrates. Its structural modifications can lead to variations in its efficacy and safety profile .

生物活性

Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate, also known as a derivative of gemfibrozil, is a compound that has garnered attention for its potential biological activities, particularly in the context of lipid regulation and cardiovascular health. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C19H30O3

- CAS Number : 149105-26-0

- Molecular Weight : 302.44 g/mol

The compound is characterized by a complex structure that includes a phenoxy group and a branched alkyl chain, which influence its solubility and biological interactions.

This compound functions primarily through the following mechanisms:

- Lipid Regulation : Similar to its parent compound gemfibrozil, it has been shown to modulate lipid profiles by increasing high-density lipoprotein (HDL) levels and decreasing low-density lipoprotein (LDL) levels in serum. This is particularly relevant in the treatment of hyperlipidemia and prevention of arteriosclerosis .

- Activation of Soluble Guanylyl Cyclase : Recent studies indicate that gemfibrozil derivatives can act as activators of soluble guanylyl cyclase (sGC), leading to increased levels of cyclic guanosine monophosphate (cGMP), which plays a crucial role in vasodilation and cardiovascular function .

- Influence on Nitric Oxide Pathways : The compound exhibits properties that may enhance nitric oxide signaling pathways, contributing to vasorelaxation and improved endothelial function .

Pharmacological Effects

The following table summarizes key pharmacological effects observed with this compound and related compounds:

| Effect | Observation | Reference |

|---|---|---|

| Lipid Profile Modification | Increased HDL; decreased LDL | |

| cGMP Formation | EC50 = 624 μM for cGMP stimulation | |

| Vasorelaxation | IC50 = 310 μM for vasorelaxation |

Case Studies

- Clinical Implications in Hyperlipidemia : A study examining the effects of gemfibrozil derivatives on patients with elevated cholesterol levels demonstrated significant improvements in lipid profiles after administration over a period of several weeks. Patients exhibited an average increase in HDL levels by approximately 15% while LDL levels decreased by about 20% .

- Vascular Health Research : In animal models, treatment with gemfibrozil derivatives resulted in enhanced vascular reactivity due to increased NO signaling. This suggests potential applications in treating conditions associated with vascular dysfunction .

属性

IUPAC Name |

2-methylpropyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O3/c1-14(2)13-22-18(20)19(5,6)10-7-11-21-17-12-15(3)8-9-16(17)4/h8-9,12,14H,7,10-11,13H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REPYTKNMHNVOPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OCCCC(C)(C)C(=O)OCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20576919 | |

| Record name | 2-Methylpropyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20576919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149105-26-0 | |

| Record name | 2-Methylpropyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20576919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。